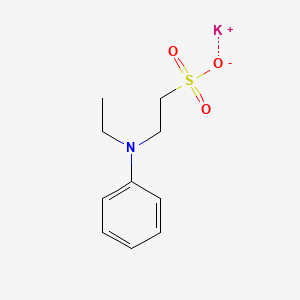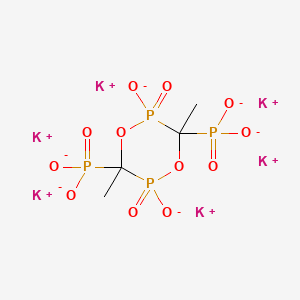
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is a chemical compound with the molecular formula C10H15NO3S.K. It is known for its unique structure, which includes an ethanesulfonic acid group and an ethylphenylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethylphenylamino) compounds in the presence of a potassium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted ethanesulfonic acid compounds .
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt include:
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality.
2-(Ethylphenylamino)ethanesulfonic acid: A related compound without the potassium salt component
Uniqueness
This compound is unique due to its combination of ethanesulfonic acid and ethylphenylamino groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
71673-16-0 |
|---|---|
Formule moléculaire |
C10H14KNO3S |
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
potassium;2-(N-ethylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H15NO3S.K/c1-2-11(8-9-15(12,13)14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
BTSVEECQDQGPKB-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCS(=O)(=O)[O-])C1=CC=CC=C1.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)



![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)





